(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol
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Description
(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol is a useful research compound. Its molecular formula is C22H26Cl2O2Si and its molecular weight is 421.433. The purity is usually 95%.
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Scientific Research Applications
Lewis Acid-Catalyzed Reactions
The compound plays a significant role in Lewis acid-catalyzed reactions, particularly in the functionalization of naphthalene derivatives. The Lewis acid-catalyzed ring-opening functionalizations of 1,4-epoxy-1,4-dihydronaphthalenes are notable, as these reactions allow for carbon-carbon and carbon-nitrogen bond formations. Such processes yield unique and multifunctionalized naphthalene derivatives, highlighting the compound's utility in regioselective functionalization methods (Sawama et al., 2013).
Condensation Reactions
Condensation reactions of naphthol derivatives with o-dichlorobenzene in the presence of aluminum halides have been studied, underscoring the compound's significance in the synthesis of valuable intermediates for pharmaceutical applications. These reactions demonstrate the compound's potential in the creation of dichlorophenyl tetralones, contributing to the field of pharmacochemical research (Koltunov et al., 2012).
Synthesis of Sertraline Intermediate Analog
The synthesis and X-ray crystal structure analysis of a sertraline key intermediate analog further exemplify the compound's applicability in synthetic chemistry. Such studies are crucial for understanding the structural basis of bioactive compounds, facilitating the development of pharmaceuticals (Kavitha et al., 2006).
Electrochromic Polymer Development
The compound's derivatives are also instrumental in the development of electrochromic polymers. For instance, polymers based on poly(3,4-propylenedioxyselenophene) with naphthalenylmethyl appendages exhibit significant optical contrast ratios, indicating their potential in electrochromic applications (Karabay et al., 2015).
Synthesis of Heat Resistant Epoxy Resins
In the realm of materials science, the compound is crucial for the synthesis of novel, heat-resistant epoxy resins. By integrating imide and naphthyl groups, these resins exhibit superior thermal stability and mechanical properties, highlighting the compound's importance in the development of advanced materials (Ren et al., 2008).
Properties
IUPAC Name |
[(3S)-3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3/t17-,21?,22?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNMUXYKKYGKEC-YTXWROIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC12C(O1)C[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661915 |
Source
|
Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217528-57-8 |
Source
|
Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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